(Phenylsulfanyl)acetaldehyde

Vue d'ensemble

Description

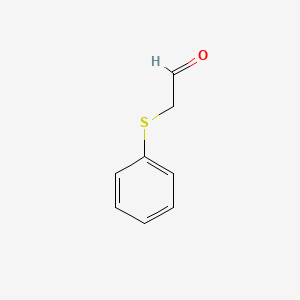

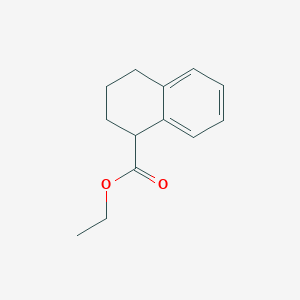

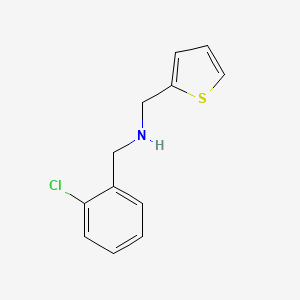

(Phenylsulfanyl)acetaldehyde is a chemical compound with the linear formula C8H8OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of (Phenylsulfanyl)acetaldehyde is represented by the linear formula C8H8OS . The InChI representation isInChI=1S/C8H8OS/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2 . The Canonical SMILES representation is C1=CC=C(C=C1)SCC=O . Physical And Chemical Properties Analysis

The physical and chemical properties of (Phenylsulfanyl)acetaldehyde include a molecular weight of 152.22 g/mol . It has a XLogP3 of 2.4, no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The exact mass is 152.02958605 g/mol .Applications De Recherche Scientifique

1. Electrophysiological Properties

(Phenylsulfanyl)acetaldehyde, as a derivative of acetaldehyde, may be implicated in the modulation of electrophysiological properties of neurons. Research on acetaldehyde showed that it could increase the firing rate and burst firing of neurons in the ventro tegmental area (VTA) of rats, suggesting a role in neuronal activity modulation (Foddai et al., 2004).

2. Wine Fermentation

In the context of winemaking, acetaldehyde and its derivatives play a crucial role. They are involved in the degradation of sulfur-dioxide-bound acetaldehyde by malolactic lactic acid bacteria, impacting the sensory and color qualities of wines (Osborne et al., 2006).

3. Metabolism Studies

Acetaldehyde metabolism has been studied in human erythrocytes, indicating that it is metabolized by NAD-dependent cytosolic enzymes. This insight into metabolic pathways might also be applicable to (Phenylsulfanyl)acetaldehyde (Inoue et al., 1978).

4. Extraction and Analysis Techniques

Phenyl group-functionalized magnetic mesoporous silica microspheres have been developed for the fast extraction and analysis of acetaldehyde in complex samples like cigarette smoke, which can also be applicable for (Phenylsulfanyl)acetaldehyde (Huang et al., 2013).

5. Toxicity and Carcinogenic Properties

Studies have indicated that acetaldehyde is a highly toxic and mutagenic product, classified as a Class I carcinogen. The impact of similar compounds such as (Phenylsulfanyl)acetaldehyde in this context could be significant (Uittamo et al., 2011).

6. Kinetics During Fermentation

The kinetics of acetaldehyde during alcoholic fermentation by Saccharomyces cerevisiae have been analyzed, which might provide insights into the behavior of similar compounds like (Phenylsulfanyl)acetaldehyde under fermentation conditions (Jackowetz et al., 2011).

7. Role in Cardiac Damage

Research suggests that acetaldehyde, the major metabolite of ethanol, might be responsible for alcohol-induced cardiac damage. The effects of related compounds, including (Phenylsulfanyl)acetaldehyde, in this context would be an important area of study (Li et al., 2006).

8. Analysis Techniques

The optimized method for the measurement of acetaldehyde by high-performance liquid chromatography (HPLC) can be relevant for analyzing derivatives like (Phenylsulfanyl)acetaldehyde (Guan et al., 2012).

9. Binding to Proteins

Acetaldehyde forms both stable and unstable adducts with proteins like serum albumin. Understanding how (Phenylsulfanyl)acetaldehyde interacts with proteins could be crucial for pharmacological and toxicological studies (Donohue et al., 1983).

Safety And Hazards

The safety data sheet for acetaldehyde, a related compound, indicates that it is extremely flammable, harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and may cause cancer . It’s important to handle (Phenylsulfanyl)acetaldehyde with appropriate safety precautions.

Propriétés

IUPAC Name |

2-phenylsulfanylacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDDGALZIHEYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342206 | |

| Record name | (Phenylsulfanyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Phenylsulfanyl)acetaldehyde | |

CAS RN |

66303-55-7 | |

| Record name | (Phenylsulfanyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)